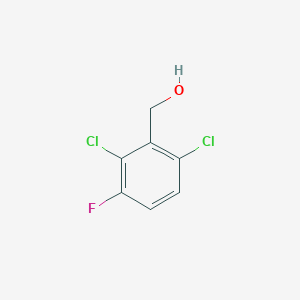

(2,6-Dichloro-3-fluorophenyl)methanol

Overview

Description

“(2,6-Dichloro-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H5Cl2FO. It has a molecular weight of 195.02 . This compound is used in various scientific experiments due to its unique properties.

Molecular Structure Analysis

The molecular structure of “(2,6-Dichloro-3-fluorophenyl)methanol” consists of a phenyl ring substituted with two chlorine atoms, one fluorine atom, and a methanol group . The exact spatial arrangement of these substituents can be determined through techniques such as X-ray crystallography .

Physical And Chemical Properties Analysis

“(2,6-Dichloro-3-fluorophenyl)methanol” is a solid at room temperature . It has a molecular weight of 195.02 . The compound is sparingly soluble in water but dissolves readily in common organic solvents such as ethanol and acetone .

Scientific Research Applications

Synthesis of Crizotinib

This compound is a key intermediate in the synthesis of Crizotinib , an anti-cancer agent used in the treatment of non-small cell lung carcinoma. The synthesis involves biocatalytic approaches for obtaining the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol .

Enzymatic Resolution

(S)-1-(2,6-Dichloro-3-fluorophenyl)-ethanol can be synthesized through enzymatic resolution processes. This method is crucial for producing enantiomerically pure compounds required in pharmaceutical applications .

Chemical Esterification

The compound can undergo chemical esterification to produce various esters, which are valuable in synthesizing pharmaceuticals and other organic compounds .

Biocatalysis

Biocatalytic methods can be employed to produce (2,6-Dichloro-3-fluorophenyl)methanol, which is an important step in creating intermediates for pharmaceuticals .

Organic Synthesis Building Block

As an aryl fluorinated building block, it is used in organic synthesis to introduce dichloro-fluorophenyl groups into molecules, which can significantly alter their chemical and biological properties .

Pharmaceutical Intermediates

It serves as an intermediate in the production of various pharmaceuticals beyond Crizotinib, due to its reactive functional groups that facilitate further chemical transformations .

Safety and Hazards

The safety data sheet for “(2,6-Dichloro-3-fluorophenyl)methanol” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

(2,6-dichloro-3-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJNYTQWCHPNAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227611-90-6 | |

| Record name | (2,6-dichloro-3-fluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Dimethylamino)ethoxy]aniline hydrochloride](/img/structure/B1376219.png)